molecular formula C12H13F6NO B8398488 3-(3,5-Bis(trifluoromethyl)benzylamino)propanol

3-(3,5-Bis(trifluoromethyl)benzylamino)propanol

Cat. No. B8398488
M. Wt: 301.23 g/mol
InChI Key: GGKCSXZFEUHVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05770590

Procedure details

2-Chloro-5-methyl-4-phenyl-3-pyridinecarboxylic acid was used in place of 2-chloro-4-phenyl-3-pyridinecarboxylic acid in Step 2 in Reference Example 12, reacted with N-[3,5-bis(trifluoromethyl)benzyl]-N-(3-hydroxypropyl)amine that had been obtained in Step 1 in Reference Example 23, in place of N-[3,5-bis(trifluoromethyl)benzyl]-N-(2-hydroxyethyl)amine, and treated in the same manner as in Step 2 in Reference Example 12, to obtain the entitled compound as a pale yellow oil.
Name
2-Chloro-5-methyl-4-phenyl-3-pyridinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C([C:8](O)=[O:9])=C(C2C=CC=CC=2)C(C)=CN=1.[F:18][C:19]([F:37])([F:36])[C:20]1[CH:21]=[C:22]([CH:29]=[C:30]([C:32]([F:35])([F:34])[F:33])[CH:31]=1)[CH2:23][NH:24][CH2:25]CCO>>[F:35][C:32]([F:34])([F:33])[C:30]1[CH:29]=[C:22]([CH:21]=[C:20]([C:19]([F:37])([F:36])[F:18])[CH:31]=1)[CH2:23][NH:24][CH2:25][CH2:8][OH:9]

Inputs

Step One
Name
2-Chloro-5-methyl-4-phenyl-3-pyridinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=C1C(=O)O)C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(CNCCCO)C=C(C1)C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(CNCCO)C=C(C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.